molecular formula C12H19NO2 B8561609 Ethyl 9-cyanonon-2-enoate CAS No. 55164-12-0

Ethyl 9-cyanonon-2-enoate

Cat. No. B8561609
M. Wt: 209.28 g/mol
InChI Key: MZGGROMWPNNTTB-UHFFFAOYSA-N
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Patent
US04088779

Procedure details

The starting material is prepared as follows: The mixture of 14 g of 7-cyanoheptanal, 38 g of ethyl triphenylphosphoranylidene-acetate and 100 ml of benzene is refluxed for 15 hours and evaporated. The residue is triturated with diethyl ether, filtered and the filtrate evaporated. The residue is allowed to stand overnight in the refrigerator, triturated with the minimum amount of diethyl ether, the suspension filtered, the filtrate evaporated, the residue distilled and the fraction boiling at 130°-138°/0.1 mm Hg collected, to yield the 9-cyano-2-nonenoic acid ethyl ester of the formula
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=O)#[N:2].C1(P(=[CH:30][C:31]([O:33][CH2:34][CH3:35])=[O:32])(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1C=CC=CC=1>[CH2:34]([O:33][C:31](=[O:32])[CH:30]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:1]#[N:2])[CH3:35]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(#N)CCCCCCC=O
Name
Quantity
38 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
triturated with the minimum amount of diethyl ether
FILTRATION
Type
FILTRATION
Details
the suspension filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 130°-138°/0.1 mm Hg collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C=CCCCCCCC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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